2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Overview
Description
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the pyranopyran family, which is known for its diverse biological activities and synthetic versatility.
Mechanism of Action
Target of Action
Based on the in-silico study, some compounds synthesized using similar methods showed better binding affinity towards dna gyrase protein .
Mode of Action
It’s known that compounds with similar structures can interact with their targets via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Given its potential interaction with dna gyrase, it might influence dna replication and transcription processes .
Pharmacokinetics
An in-silico study of similar compounds suggests that they comply with lipinski’s rule and jorgensen’s rule, indicating good bioavailability .
Result of Action
Given its potential interaction with dna gyrase, it might lead to inhibition of dna replication and transcription, potentially leading to cell death .
Action Environment
The synthesis of similar compounds has been performed using environmentally friendly methods, suggesting that the compound might be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase, which is essential for DNA replication and transcription . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to DNA gyrase inhibits the enzyme’s function, leading to disrupted DNA replication and transcription . Additionally, this compound can activate or inhibit other enzymes, resulting in changes in cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that the effects of this compound can persist for several days, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered levels of metabolites and changes in energy production. Additionally, this compound can interact with cofactors such as NADH and FADH2, further affecting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can be achieved through a one-pot, three-component reaction. This involves the condensation of substituted aromatic aldehydes, malononitrile, and kojic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as polyethylene glycol (PEG-400) or glycerol at elevated temperatures (around 100°C) to yield the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of recyclable solvents like PEG-400 and glycerol not only makes the process environmentally friendly but also cost-effective. The reaction can be optimized to ensure high yields and purity of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized products that exhibit enhanced biological activities.
Scientific Research Applications
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in the presence of the bromine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWOJWKEAIUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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